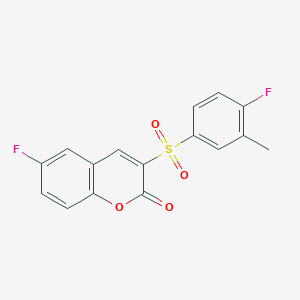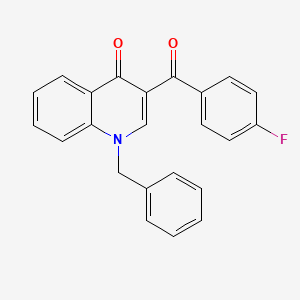![molecular formula C24H16ClNO4 B6509594 5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904450-54-0](/img/structure/B6509594.png)
5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (5-B7C-2H,5H,8H-1,3DQ) is a novel chemical compound that has been studied for its potential applications in the scientific research field. It is a heterocyclic compound with a quinoline ring and a benzyl group attached to it. 5-B7C-2H,5H,8H-1,3DQ has been found to have a wide range of biological activities, making it an attractive target for further research.
Mecanismo De Acción
The exact mechanism of action of 5-B7C-2H,5H,8H-1,3DQ is not yet fully understood. However, studies have suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, it has been suggested that 5-B7C-2H,5H,8H-1,3DQ may act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-B7C-2H,5H,8H-1,3DQ have been studied in several in vitro and in vivo studies. In vitro studies have shown that 5-B7C-2H,5H,8H-1,3DQ has anti-inflammatory, antioxidant, and anti-cancer activities. In addition, it has been found to inhibit the growth of certain bacteria and fungi. In vivo studies have demonstrated that 5-B7C-2H,5H,8H-1,3DQ has anti-inflammatory, anti-cancer, and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-B7C-2H,5H,8H-1,3DQ has several advantages and limitations when used in laboratory experiments. One advantage of 5-B7C-2H,5H,8H-1,3DQ is that it is relatively easy to synthesize and has a wide range of biological activities. Furthermore, it is relatively stable and can be stored for long periods of time. However, one limitation of 5-B7C-2H,5H,8H-1,3DQ is that it is not water-soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of 5-B7C-2H,5H,8H-1,3DQ are still being explored. Some potential future directions for research include: further investigation into the mechanism of action of 5-B7C-2H,5H,8H-1,3DQ; development of more efficient and cost-effective synthesis methods; exploration of the potential therapeutic applications of 5-B7C-2H,5H,8H-1,3DQ; and investigation of the environmental and toxicological effects of 5-B7C-2H,5H,8H-1,3DQ.
Métodos De Síntesis
5-B7C-2H,5H,8H-1,3DQ can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 5-benzyl-7-hydroxy-2H,5H,8H-[1,3]dioxolo [4,5-g]quinolin-8-one (5-B7H-2H,5H,8H-1,3DQ) in an aqueous medium under acidic conditions. This reaction yields 5-B7C-2H,5H,8H-1,3DQ as the main product. The second step involves the reaction of 5-B7C-2H,5H,8H-1,3DQ with a base, such as sodium hydroxide, to form the desired compound.
Aplicaciones Científicas De Investigación
5-B7C-2H,5H,8H-1,3DQ has been studied for its potential applications in the scientific research field. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, it has been found to be effective in inhibiting the growth of certain bacteria and fungi. Furthermore, 5-B7C-2H,5H,8H-1,3DQ has been used as a model compound to study the structure-activity relationships of quinoline derivatives.
Propiedades
IUPAC Name |
5-benzyl-7-(4-chlorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO4/c25-17-8-6-16(7-9-17)23(27)19-13-26(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)28/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLWHOARKRHGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6509516.png)
![N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B6509524.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509549.png)
![1-(3-chlorophenyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine](/img/structure/B6509554.png)
![N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B6509558.png)
![6-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509562.png)


![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6509571.png)
![4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B6509579.png)

![8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509620.png)
![7-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509622.png)
![3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B6509628.png)